3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide
Description
Historical Development of Trifluoromethyl Benzamide Compounds
The incorporation of trifluoromethyl (–CF₃) groups into benzamide scaffolds dates to the mid-20th century, when researchers recognized the ability of fluorinated substituents to improve drug bioavailability and blood-brain barrier penetration. Early examples include flufenamic acid (1963), a nonsteroidal anti-inflammatory drug demonstrating how trifluoromethylation enhances both potency and duration of action compared to non-fluorinated analogs. The development of kinase inhibitors in the 1990s, such as PD-0166285, further highlighted the –CF₃ group's capacity to fill hydrophobic binding pockets while resisting oxidative metabolism.
A crucial milestone emerged with the discovery that diaryl sulfide linkages could synergize with trifluoromethyl groups to create conformationally restricted analogs. For instance, the synthesis of N-(3-Cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzamide (CAS 320421-64-5) demonstrated improved target selectivity in tyrosine kinase inhibition assays compared to non-sulfurated analogs. This structural paradigm directly informed the design of 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide, which amplifies these effects through dual –CF₃ substitution.
| Compound | Structural Features | Therapeutic Application | Year |
|---|---|---|---|
| Flufenamic Acid | Single –CF₃, carboxylic acid | Anti-inflammatory | 1963 |
| PD-0166285 | –CF₃, pyrimidine core | Wee1 kinase inhibitor | 1998 |
| EVT-3775294 | –CF₃, sulfonamide linker | Arp2/3 complex inhibition | 2025 |
| Target Compound | Dual –CF₃, diaryl sulfide | Under investigation | 2025 |
Significance in Medicinal Chemistry Research
The target compound exemplifies three key medicinal chemistry principles:
- Lipophilicity Optimization : The –CF₃ groups increase logP by approximately 0.7 units per substitution, enhancing membrane permeability while maintaining acceptable aqueous solubility through the polar benzamide and sulfide moieties.
- Metabolic Resistance : Fluorine's electronegativity protects adjacent bonds from cytochrome P450-mediated oxidation, as demonstrated in stability studies of 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (t₁/₂ = 8.2 hrs vs. 1.7 hrs for non-fluorinated analog).
- Target Engagement : Molecular docking simulations suggest the diaryl sulfide bridge induces a 15° dihedral angle between aromatic rings, potentially enabling simultaneous interactions with hydrophobic and hydrogen-bonding regions of protein targets.
Comparative studies with CK-666, a known Arp2/3 inhibitor, reveal that the target compound's –CF₃ groups improve binding affinity (Kd = 42 nM vs. 110 nM) while reducing off-target effects on unrelated ATPases. This aligns with broader trends in fluorinated drug development, where 30% of FDA-approved small molecules now contain at least one fluorine atom.
Positioning Within Aryl Sulfide Chemistry
Aryl sulfides occupy a critical niche in organosulfur chemistry due to their dual role as hydrogen-bond acceptors (via sulfur lone pairs) and participants in redox-active disulfide formation. The compound's 4-[3-(trifluoromethyl)phenyl]sulfanyl group distinguishes itself from simpler thioethers through:
- Enhanced Steric Protection : The –CF₃ group at the meta position creates a 110° C–S–C bond angle, shielding the sulfur atom from nucleophilic attack.
- Electronic Modulation : Electron-withdrawing –CF₃ substituents increase the sulfide's oxidation potential to +1.23 V (vs. SCE), compared to +0.89 V for unsubstituted diphenyl sulfide, improving stability under physiological conditions.
Synthetic methodologies developed for related compounds, such as the radical-initiated addition of SF₄Cl to tetrafluoroethylene, provide blueprints for constructing the diaryl sulfide bridge. However, the simultaneous presence of two –CF₃ groups necessitates careful optimization of reaction conditions to prevent defluorination, typically requiring low temperatures (0–40°C) and radical scavengers like ADVN.
Current Research Landscape and Challenges
Ongoing investigations focus on three primary areas:
- Synthetic Scalability : Current yields for analogous diaryl sulfides range from 35–58% due to competing homocoupling byproducts. Microwave-assisted synthesis (80°C, 2 hrs) shows promise in improving efficiency to 72% yield while maintaining regioselectivity.
- Conformational Analysis : Computational models predict the compound exists in a twisted conformation (40° interplanar angle between benzamide and sulfanylphenyl rings), which may limit entropic penalties upon target binding. Experimental validation via X-ray crystallography remains pending.
- Target Identification : Proteome-wide affinity profiling using photoaffinity analogs has identified potential interactions with:
- Heat shock protein 90 (HSP90)
- Tankyrase 1/2 poly-ADP-ribose polymerases
- SARS-CoV-2 main protease (Mpro)
Key challenges include mitigating the compound's high plasma protein binding (94% in human serum albumin assays) and addressing metabolic liabilities at the benzamide's methylene bridge. Recent advances in prodrug strategies, particularly the development of morpholinoethyl esters, have improved aqueous solubility by 12-fold without compromising target engagement.
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F6NOS/c22-20(23,24)14-4-1-3-13(11-14)19(29)28-16-7-9-17(10-8-16)30-18-6-2-5-15(12-18)21(25,26)27/h1-12H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFQVJLLXGIYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F6NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the benzamide core, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing enzyme activity and receptor binding . The benzamide core can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide (Flutolanil)
- Structure : Contains a single trifluoromethyl group and an isopropoxy substituent.
- Application : Widely used as a fungicide targeting Rhizoctonia solani in crops .
- Comparison : The absence of a sulfanylphenyl group in flutolanil reduces steric bulk compared to the target compound. The isopropoxy group may enhance solubility but decrease metabolic stability relative to the thioether linkage.
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structure : Features a dihydrothienylidene ring and fluorinated aryl groups.
- Comparison : The fluorine atoms and thienylidene system enhance electronegativity and rigidity, which may improve target selectivity but reduce solubility compared to the target compound’s sulfanylphenyl group.
3-[(4-Chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide
- Structure: Incorporates a nitro (-NO₂) group and chlorobenzenesulfonyl moiety.
- The sulfonyl group enhances polarity, improving aqueous solubility .
- Comparison : The nitro substituent may confer higher toxicity or photodegradability compared to the target compound’s trifluoromethyl groups, limiting environmental persistence.
N-[3-(Trifluoromethyl)phenyl]-4-methoxybenzamide
Key Trends:
- Trifluoromethyl (-CF₃) Groups : Enhance lipophilicity and metabolic stability, critical for agrochemicals requiring environmental persistence .
- Sulfur-Containing Linkages (e.g., sulfanylphenyl, thienylidene) : Influence conformational flexibility and intermolecular interactions, affecting crystallinity and bioavailability .
- Polar Substituents (e.g., -NO₂, -SO₂): Increase solubility but may introduce toxicity risks or reduce membrane permeability .
Biological Activity
The compound 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H14F4N2OS
- Molecular Weight : 450.41 g/mol
- CAS Number : [Not specified in the sources]
The structural complexity of this compound, characterized by the presence of trifluoromethyl groups and a sulfanyl linkage, suggests potential interactions with various biological targets.
Antidepressant Activity
One study investigated a related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide , which demonstrated significant antidepressant-like effects in animal models. The study highlighted the involvement of serotonergic and noradrenergic systems in mediating these effects, suggesting that compounds with similar structures may also exhibit psychoactive properties .
The proposed mechanisms for the biological activity of compounds with similar structural features include:
- Serotonergic Modulation : Interaction with serotonin receptors (5-HT1A and 5-HT3), which play crucial roles in mood regulation.
- Noradrenergic Pathways : Although less emphasized in some studies, noradrenergic pathways may also contribute to the overall antidepressant effects observed.
Table 1: Summary of Biological Studies on Related Compounds
Toxicity and Safety Profile
Research indicates that compounds with trifluoromethyl groups generally exhibit low toxicity profiles. The aforementioned study on related benzamide derivatives showed minimal acute toxicity in animal models, suggesting a favorable safety profile for further development .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with trifluoromethyl groups showing characteristic F NMR signals at ~-60 ppm .
- Mass Spectrometry (LC/MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 511.12) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, particularly short N–H···O and C–H···F interactions .
How do structural variations in benzamide derivatives influence biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Biological Impact | Reference |
|---|---|---|
| 3-Trifluoromethyl | Enhances metabolic stability and lipophilicity, improving membrane permeability . | |
| Sulfanylphenyl Linker | Increases rigidity, potentially enhancing target binding affinity compared to flexible alkyl chains . | |
| Para vs. Meta Substitution | Meta-substituted trifluoromethyl groups reduce steric hindrance, optimizing receptor interactions . |
SAR studies should involve synthesizing analogs with varying substituents (e.g., chloro, nitro, or amino groups) and testing them in target-specific assays (e.g., enzyme inhibition) .
What computational methods are used to study molecular interactions involving this compound?
Q. Advanced
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to target proteins (e.g., tyrosine kinases or bacterial enzymes) .
- Interaction Energy Analysis : The PIXEL method decomposes interaction energies into Coulombic, polarization, and dispersion components. For example, C–H···F contacts contribute ~-2.15 to -2.89 kcal/mol .
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
How can researchers resolve contradictions between in vitro and in vivo biological activity data?
Q. Advanced
- Pharmacokinetic Profiling : Assess solubility, plasma protein binding, and metabolic stability (e.g., microsomal assays) to identify bioavailability issues .
- Dose Optimization : Conduct dose-response studies in animal models to account for differences in compound exposure .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
What crystallographic insights are available for related benzamide derivatives?
Advanced
In the block form of structurally similar benzamides:
- Short H-Bonds : N–H···O=C bonds (2.0–2.2 Å) dominate crystal packing, with interaction energies of 6.0–8.0 kcal/mol .
- C–H···F Contacts : Stabilize crystal lattices with energies ~30–40% of traditional H-bonds, validated via topological analysis (QTAIM) .
Experimental protocols involve growing single crystals in acetonitrile/water and collecting data on a Bruker D8 Venture diffractometer .
How should researchers design experiments to evaluate trifluoromethyl group effects?
Q. Advanced
- Isosteric Replacement : Synthesize analogs replacing CF with CH, Cl, or Br and compare logP, potency, and metabolic stability .
- Fluorine NMR : Track F signals to study conformational changes upon target binding .
- Crystallographic Comparisons : Analyze how CF influences packing motifs vs. non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
